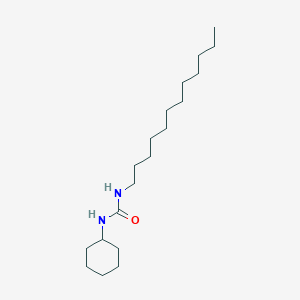

1-Cyclohexyl-3-dodecylurea

概要

科学的研究の応用

1-Cyclohexyl-3-dodecyl urea has several scientific research applications:

Chemistry: Used as a selective inhibitor in studying the role of soluble epoxide hydrolase in various chemical reactions.

Biology: Investigated for its effects on vascular smooth muscle cell proliferation and endothelial cell function.

Medicine: Potential therapeutic applications in treating hypertension, atherosclerosis, and inflammatory diseases.

Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery

作用機序

1-シクロヘキシル-3-ドデシル尿素は、エポキシエイコサトリエン酸の代謝に関与する酵素である、可溶性エポキシドヒドロラーゼを阻害することによって効果を発揮します。 この酵素を阻害することによって、この化合物は、血圧を低下させ、炎症を軽減するなど、さまざまな生物学的効果を持つエポキシエイコサトリエン酸のレベルを高めます .

Safety and Hazards

生化学分析

Biochemical Properties

1-Cyclohexyl-3-dodecylurea plays a significant role in biochemical reactions by inhibiting soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs) . By inhibiting sEH, this compound increases the levels of EETs, which are known for their anti-inflammatory and vasodilatory effects . This compound interacts with sEH through a strong, selective, competitive, and tight-binding mechanism, effectively reducing the enzyme’s activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It decreases the proliferation of human vascular smooth muscle cells, which is beneficial in preventing conditions such as hypertension . Additionally, this compound has protective effects on kidney vasculature and glomeruli in animal models of hypertension . By increasing EET levels, this compound also impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and antihypertensive properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of soluble epoxide hydrolase (sEH), inhibiting its activity . This inhibition prevents the hydrolysis of EETs into less active dihydroxyeicosatrienoic acids (DHETs), thereby increasing the levels of EETs . The elevated EET levels contribute to the compound’s anti-inflammatory and vasodilatory effects . Additionally, this compound has been shown to lower blood pressure in hypertensive animal models through this mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Chronic administration of this compound in hypertensive rats for 10 days resulted in a significant reduction in blood pressure . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have shown promising results in reducing hypertension and protecting renal function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In hypertensive rats, a dosage of 3 mg/day for 10 days significantly lowered blood pressure . The compound’s effects at higher doses and potential toxic or adverse effects have not been thoroughly investigated. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential risks .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of soluble epoxide hydrolase (sEH) . The metabolism of this compound in rat and human hepatic microsomes results in the formation of several metabolites, including the corresponding ω-carboxylate . The initial step of its metabolism is catalyzed by cytochrome P450 enzymes, followed by further metabolism involving dehydrogenases . These metabolic pathways enhance the compound’s sEH inhibition potency and contribute to its prodrug characteristics .

Transport and Distribution

This compound is a cell-permeable compound that can easily enter cells and tissues . Its transport and distribution within cells and tissues are facilitated by its lipophilic nature, allowing it to interact with cellular membranes and reach its target enzyme, soluble epoxide hydrolase (sEH) . The compound’s localization and accumulation within cells have not been extensively studied, but its cell-permeable properties suggest efficient distribution within the cellular environment .

Subcellular Localization

The subcellular localization of this compound has not been explicitly detailed in the literature. Given its role as an inhibitor of soluble epoxide hydrolase (sEH), it is likely to be found in cellular compartments where sEH is active . This includes the cytoplasm and possibly other organelles involved in the metabolism of epoxyeicosatrienoic acids (EETs) .

準備方法

合成経路と反応条件: 1-シクロヘキシル-3-ドデシル尿素は、シクロヘキシルイソシアネートとドデシルアミンを反応させることで合成できます。 反応は通常、ジクロロメタンまたはエタノールなどの有機溶媒中で、制御された温度条件下で行われます .

工業的製造方法: 1-シクロヘキシル-3-ドデシル尿素の工業的製造方法は、同様の反応条件を使用しますが、収率と純度を高めるために最適化された、大規模な合成を伴います。 この化合物は、多くの場合、再結晶またはクロマトグラフィー技術によって精製されます .

化学反応の分析

反応の種類: 1-シクロヘキシル-3-ドデシル尿素は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するカルボン酸塩を形成するために酸化することができます。

還元: 還元反応によって、異なる尿素誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化アルミニウムリチウムなどの還元剤が使用されます。

形成される主な生成物:

酸化: ω-カルボン酸塩の形成。

還元: さまざまな尿素誘導体の形成。

置換: 置換された尿素化合物の形成.

科学研究の応用

1-シクロヘキシル-3-ドデシル尿素には、いくつかの科学研究の応用があります。

化学: 可溶性エポキシドヒドロラーゼの役割をさまざまな化学反応で研究するための選択的阻害剤として使用されます。

生物学: 血管平滑筋細胞の増殖と内皮細胞の機能への影響について調査されています。

医学: 高血圧、アテローム性動脈硬化症、および炎症性疾患の治療における潜在的な治療的用途。

類似化合物との比較

類似化合物:

1-アダマンチル-3-ドデシル尿素: シクロヘキシル基の代わりにアダマンチル基を持つ点が異なります。

12-(3-シクロヘキシルウレイド)-ドデカノイル酸: ドデシル鎖に酸基が追加されている点が異なります.

独自性: 1-シクロヘキシル-3-ドデシル尿素は、可溶性エポキシドヒドロラーゼ阻害剤として高い選択性と効力を有するため、独特です。 エポキシエイコサトリエン酸のレベルを高め、血圧を低下させる能力は、研究と潜在的な治療的用途の両方において貴重な化合物となっています .

ご質問や詳細が必要な場合は、お気軽にお問い合わせください。

特性

IUPAC Name |

1-cyclohexyl-3-dodecylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N2O/c1-2-3-4-5-6-7-8-9-10-14-17-20-19(22)21-18-15-12-11-13-16-18/h18H,2-17H2,1H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEWFBSYPFIYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403288 | |

| Record name | 1-cyclohexyl-3-dodecylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402939-18-8 | |

| Record name | 1-cyclohexyl-3-dodecylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-Cyclohexyl-3-dodecylurea interact with its target and what are the downstream effects?

A1: this compound (CDU) acts as an inhibitor of soluble epoxide hydrolase (sEH) [, , ]. This enzyme typically catalyzes the conversion of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs) []. EETs exhibit antihypertensive and anti-inflammatory properties, playing a vital role in maintaining renal vascular function []. By inhibiting sEH, CDU effectively increases EET levels, leading to improved renal vascular function and protection against hypertension-induced damage [].

Q2: What is the role of this compound in the context of human coronary arterioles?

A2: Research indicates that both EETs and DHETs can dilate human coronary arterioles (HCAs) through the activation of BKCa channels, suggesting their potential role as endothelium-derived hyperpolarizing factors (EDHFs) in the human heart []. Interestingly, CDU has been found to enhance the dilation caused by 14,15-EET while reducing the dilation observed with 11,12-EET in HCAs []. This contrasting effect highlights the complex interplay between different EET regioisomers and underscores the potential of sEH inhibition as a strategy for modulating myocardial perfusion [].

Q3: Does this compound exhibit inhibitory activity against other epoxide hydrolases?

A3: While recognized as an sEH inhibitor, research reveals that CDU also inhibits EH3 (ABHD9), a member of a newly identified family of mammalian epoxide hydrolases []. This finding carries significant implications for the pharmacological profile of CDU and similar sEH inhibitors, especially considering sEH is being explored as a potential drug target for hypertension and type II diabetes [].

Q4: What are the limitations of using this compound as a pharmacological tool to study the effects of sEH inhibition?

A4: While CDU effectively inhibits sEH, it's important to recognize its limitations. Research suggests that the vasodilatory effects of adamantyl-urea sEH inhibitors, like AUDA, are more potent than CDU in mesenteric resistance arteries []. This difference highlights that the structural features of sEH inhibitors, particularly the presence of an adamantyl group and carbon chain length, significantly impact their activity and underscores the need to consider these factors when interpreting experimental results.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B1229477.png)

![1-[(2-Chloro-4-nitro-phenylcarbamoyl)-methyl]-3-methyl-pyridinium](/img/structure/B1229478.png)

![4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-(4-methyl-2-pyridinyl)butanamide](/img/structure/B1229480.png)

![N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide](/img/structure/B1229482.png)

![6-[(2-chloro-4-fluorophenyl)methyl]-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid methyl ester](/img/structure/B1229484.png)

![2-[[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]thio]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1229495.png)

![1-{5-TERT-BUTYL-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE](/img/structure/B1229501.png)